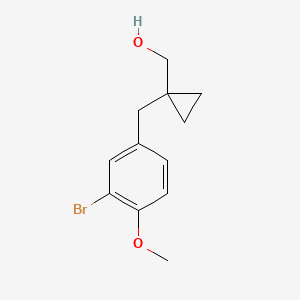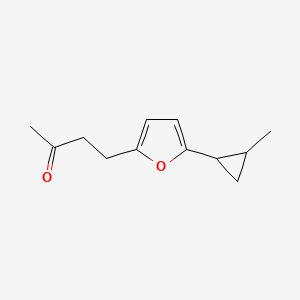
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one typically involves the reaction of 2-methylcyclopropylfuran with butan-2-one under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the furan ring or the butan-2-one moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions, including palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the butan-2-one moiety can participate in various biochemical pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanone, 4-[5-(2-methylcyclopropyl)-2-furanyl]
- 4-(5-Methyl-2-furyl)butan-2-one
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a furan ring with a 2-methylcyclopropyl group and a butan-2-one moiety makes it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8,11H,3-4,7H2,1-2H3 |
Clé InChI |
FQCNUPYKPZVFGX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC=C(O2)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


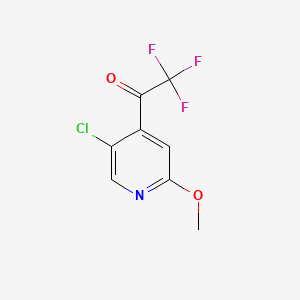
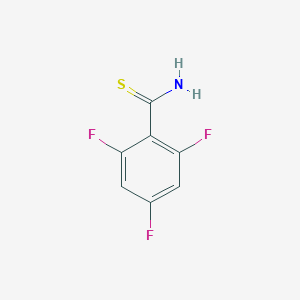
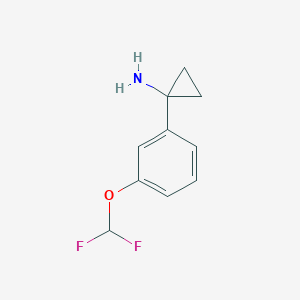
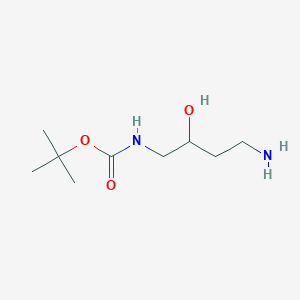
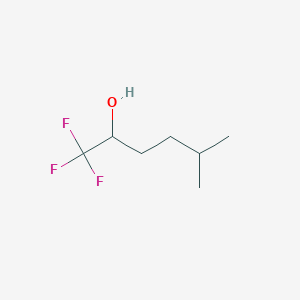
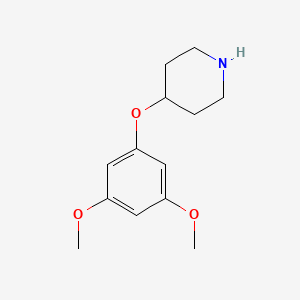
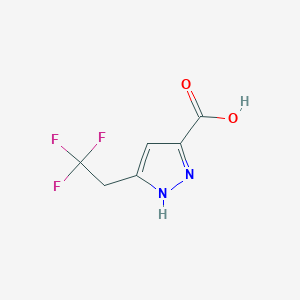

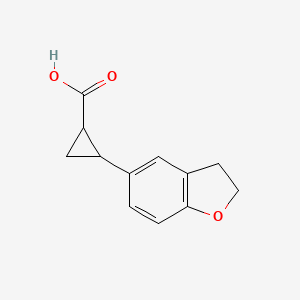

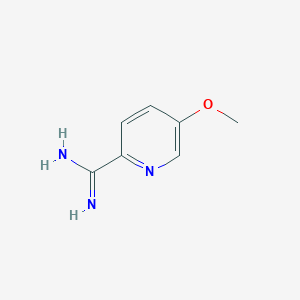
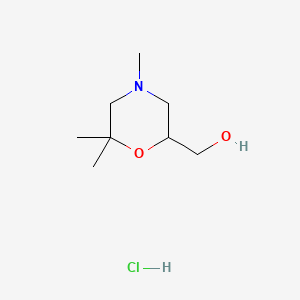
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
